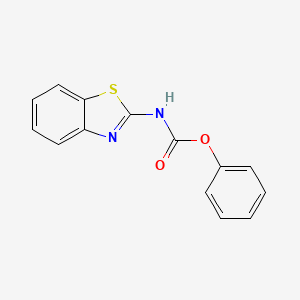

Phenyl 1,3-benzothiazol-2-ylcarbamate

Descripción

Contextualization of Benzothiazole (B30560) Derivatives in Heterocyclic Chemistry

Benzothiazoles are a prominent class of heterocyclic compounds, characterized by a benzene (B151609) ring fused to a thiazole (B1198619) ring. benthamscience.com This scaffold is a cornerstone in heterocyclic chemistry due to its widespread presence in natural products and synthetic molecules with significant biological and industrial relevance. pcbiochemres.comjchemrev.com

The history of benzothiazole chemistry dates back to the late 19th century. August Wilhelm von Hofmann first reported on 2-substituted benzothiazoles in 1879. chemicalbook.com His work laid the groundwork for future exploration into the synthesis and reactivity of this heterocyclic system. pcbiochemres.comscitechjournals.com A significant milestone was the discovery of the utility of 2-sulfanylbenzothiazoles as vulcanization accelerators for rubber in 1921, which catalyzed extensive research into the industrial applications of benzothiazole derivatives. chemicalbook.com The parent compound, benzothiazole, was later isolated from American cranberries in 1967. chemicalbook.com Early synthetic methods, such as the condensation of 2-aminothiophenols with various carbonyl compounds, remain fundamental in the preparation of benzothiazole derivatives. mdpi.compcbiochemres.com

The benzothiazole ring is an important structural motif in chemical research, largely due to its diverse pharmacological activities. benthamscience.comnih.govbenthamdirect.com The fused ring system is present in numerous compounds investigated for a wide range of therapeutic applications. nih.govtandfonline.com Its derivatives have been explored for various biological activities, making the benzothiazole scaffold a privileged structure in medicinal chemistry. benthamdirect.comresearchgate.net Beyond pharmaceuticals, benzothiazole derivatives are utilized in various industries, including as dyes, imaging agents, and in polymer chemistry. mdpi.compcbiochemres.comjchemrev.com The chemical versatility of the benzothiazole nucleus, particularly at the C-2 position, allows for extensive structural modifications, leading to a vast library of compounds with tailored properties. benthamscience.combenthamscience.com

Overview of Carbamate (B1207046) Functional Groups in Organic Chemistry

Carbamates, also known as urethanes, are a class of organic compounds sharing a common functional group derived from carbamic acid (NH₂COOH). wikipedia.orgwikipedia.org This functional group is integral to many important molecules, from pharmaceuticals to polymers. nih.govwikipedia.org

The carbamate functional group consists of a carbonyl group bonded to both an oxygen and a nitrogen atom, with the general structure R₂NC(O)OR'. wikipedia.org This arrangement can be considered a hybrid of an amide and an ester. nih.gov This "amide-ester" nature confers significant chemical stability. nih.gov Carbamates are generally more stable towards hydrolysis than esters and are also proteolytically stable, unlike peptides. nih.govacs.org They can be synthesized through several methods, including the reaction of an isocyanate with an alcohol, or by reacting carbamoyl (B1232498) chlorides with alcohols or chloroformates with amines. wikipedia.org

| Property | Description |

| General Formula | R₂NC(O)OR' |

| Key Linkage | -O-CO-NH- |

| Nature | Amide-Ester Hybrid nih.gov |

| Stability | Chemically and proteolytically stable nih.govacs.org |

The functionality of carbamates is heavily influenced by their ability to form intermolecular hydrogen bonds. The carbamate group can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.govacs.org This capability is crucial for the interaction of carbamate-containing molecules with biological targets. acs.org

The Unique Hybrid Nature of Benzothiazole-Carbamate Conjugates

Data for Phenyl 1,3-benzothiazol-2-ylcarbamate

| Identifier | Value | Source |

| CAS Number | 28953-17-5 | scbt.com |

| Molecular Formula | C₁₄H₁₀N₂O₂S | scbt.com |

| Molecular Weight | 270.31 g/mol | scbt.com |

Rationale for Combining Benzothiazole and Carbamate Moieties in Molecular Design

The strategic combination of distinct chemical moieties is a cornerstone of modern medicinal chemistry, aimed at creating hybrid molecules with enhanced or novel functionalities. The rationale for linking the benzothiazole scaffold with a carbamate group is rooted in the goal of integrating the beneficial properties of both components. rsc.org

Benzothiazole and its derivatives are renowned for a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. researchgate.netscbt.comtroindia.in This wide-ranging bioactivity makes the benzothiazole nucleus a privileged structure in drug discovery. mdpi.comnih.gov

On the other hand, the carbamate group (–O–CO–NH–) is a versatile functional group in drug design. nih.gov It is often used as a bioisostere of the amide bond in peptidomimetics, offering improved metabolic stability against enzymatic degradation. doaj.org Carbamates can also enhance a molecule's ability to permeate cell membranes and can participate in crucial hydrogen bonding interactions with biological targets. nih.gov Their relative stability compared to esters makes them suitable for use in prodrugs, designed to release an active substance under specific physiological conditions. nih.govdoaj.org

By synthesizing a hybrid molecule like this compound, chemists aim to create a new chemical entity that could potentially exhibit the potent biological targeting of the benzothiazole core, coupled with the favorable pharmacokinetic and structural-modulating properties of the carbamate linker. rsc.org Research into benzothiazole-based carbamates has explored their potential as antiproliferative agents, demonstrating that such hybrid structures can induce biological effects like apoptosis and cell cycle arrest in cancer cell lines.

Structural Characteristics of the this compound Framework

The carbamate linkage itself imposes a degree of conformational restriction due to the delocalization of electrons across the N-C=O system. It can exist in syn and anti conformations, although the anti form is often sterically and electrostatically favored. nih.gov The hydrogen on the carbamate nitrogen (N-H) and the carbonyl oxygen (C=O) are important sites for hydrogen bonding. In the crystal structure of the thiazole analogue, intermolecular N-H···N hydrogen bonds are observed, linking the carbamate nitrogen to the nitrogen of the thiazole ring of an adjacent molecule, forming stable, repeating structural motifs. nih.gov

The benzothiazole portion of the molecule is a rigid, planar, bicyclic aromatic system. mdpi.com This planarity facilitates π-stacking interactions, which are often crucial for binding to biological targets or for the organization of molecules in a solid state. mdpi.com The combination of the rigid benzothiazole unit with the more flexible, yet conformationally defined, phenyl-carbamate portion results in a molecule with a distinct three-dimensional shape, capable of engaging in a variety of intermolecular interactions.

Table 2: Crystallographic Data for the Analogue Compound Phenyl N-(1,3-thiazol-2-yl)carbamate

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₈N₂O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.6430 (11) |

| b (Å) | 7.3910 (15) |

| c (Å) | 25.134 (5) |

| β (˚) | 91.21 (3) |

| Volume (ų) | 1048.0 (4) |

| Dihedral Angle (Phenyl/Thiazole) | 66.69 (3)° |

Source: nih.gov. This data is for a closely related analogue and is presented to illustrate the likely structural features of the carbamate linkage and ring orientations.

Propiedades

Número CAS |

28953-17-5 |

|---|---|

Fórmula molecular |

C14H10N2O2S |

Peso molecular |

270.31 g/mol |

Nombre IUPAC |

phenyl N-(1,3-benzothiazol-2-yl)carbamate |

InChI |

InChI=1S/C14H10N2O2S/c17-14(18-10-6-2-1-3-7-10)16-13-15-11-8-4-5-9-12(11)19-13/h1-9H,(H,15,16,17) |

Clave InChI |

JRLUQGSODQQBFK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC(=O)NC2=NC3=CC=CC=C3S2 |

SMILES canónico |

C1=CC=C(C=C1)OC(=O)NC2=NC3=CC=CC=C3S2 |

Origen del producto |

United States |

Advanced Spectroscopic Characterization Techniques for Phenyl 1,3 Benzothiazol 2 Ylcarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignments

The ¹H NMR spectrum of Phenyl 1,3-benzothiazol-2-ylcarbamate is anticipated to exhibit distinct signals corresponding to the protons of the benzothiazole (B30560) and phenyl moieties, as well as the N-H proton of the carbamate (B1207046) linkage. The aromatic region of the spectrum is expected to be complex due to the presence of two different aromatic rings.

The protons of the benzothiazole ring (H-4, H-5, H-6, and H-7) would likely appear as a set of multiplets in the downfield region, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns would be influenced by the electron-withdrawing nature of the fused thiazole (B1198619) ring and the carbamate group. For instance, in related benzothiazole structures, the proton adjacent to the sulfur atom (H-7) and the one ortho to the nitrogen (H-4) often show distinct shifts.

The protons of the phenyl ring attached to the carbamate oxygen would also resonate in the aromatic region, generally between δ 7.1 and 7.5 ppm. The protons ortho to the carbamate linkage are expected to be the most deshielded. The single N-H proton of the carbamate group is predicted to appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, but typically in the range of δ 9.0-11.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | 9.0 - 11.0 | Broad Singlet |

| Benzothiazole Protons (H-4, H-5, H-6, H-7) | 7.0 - 8.0 | Multiplets |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons of both the benzothiazole and phenyl rings, and the carbons of the thiazole portion of the benzothiazole system.

The carbonyl carbon (C=O) of the carbamate group is characteristically found in the downfield region of the spectrum, typically between δ 150 and 160 ppm. The carbon atom of the benzothiazole ring attached to the carbamate nitrogen (C-2) is also expected to be significantly deshielded, appearing around δ 160-170 ppm. The remaining aromatic carbons of the benzothiazole and phenyl rings would resonate in the range of δ 110-140 ppm. The specific chemical shifts would be influenced by the electronic effects of the substituents on each ring.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbamate) | 150 - 160 |

| C-2 (Benzothiazole) | 160 - 170 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the benzothiazole and phenyl rings, helping to differentiate between the ortho, meta, and para protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). By aligning the ¹H and ¹³C spectra, each cross-peak in the HMQC/HSQC spectrum identifies a carbon atom and the proton(s) attached to it. This allows for the direct assignment of the protonated carbons in the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Identification of Characteristic Carbonyl and N-H Stretching Bands

The IR spectrum of this compound is expected to show several characteristic absorption bands that are diagnostic for its key functional groups.

N-H Stretch: The stretching vibration of the N-H bond in the carbamate group typically appears as a sharp to moderately broad band in the region of 3200-3400 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.

Carbonyl (C=O) Stretch: The carbonyl group of the carbamate is expected to exhibit a strong, sharp absorption band in the range of 1700-1730 cm⁻¹. The conjugation with the nitrogen atom of the carbamate and the phenyl ring can influence the precise frequency.

C-N Stretch: The C-N stretching vibration of the carbamate and the benzothiazole ring will likely appear in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

Aromatic C-H and C=C Stretches: The aromatic rings will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (Carbamate) | Stretch | 3200 - 3400 |

| C=O (Carbamate) | Stretch | 1700 - 1730 |

| C-N | Stretch | 1200 - 1350 |

| Aromatic C-H | Stretch | > 3000 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of the parent molecule and its fragments with very high precision. This allows for the determination of the elemental composition of the molecule, which serves as a definitive confirmation of its chemical formula.

For this compound (C₁₄H₁₀N₂O₂S), the expected monoisotopic mass is 270.0463 Da. HRMS analysis should yield a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds to this value within a very narrow margin of error (typically < 5 ppm).

Furthermore, the fragmentation pattern observed in the mass spectrum can provide additional structural information. Common fragmentation pathways for this molecule might include the cleavage of the carbamate bond, leading to fragments corresponding to the benzothiazolyl isocyanate ion and the phenoxy radical, or the loss of CO₂ from the molecular ion. The accurate mass measurement of these fragment ions can further corroborate the proposed structure.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

Determination of Exact Mass and Molecular Formula Confirmation

The definitive identification of a chemical compound relies on the precise determination of its molecular formula and mass. For this compound, this is achieved through high-resolution mass spectrometry (HRMS). This technique provides the exact mass of the molecule with a high degree of accuracy, which in turn allows for the unambiguous confirmation of its elemental composition.

The molecular formula for this compound has been established as C₁₄H₁₀N₂O₂S. scbt.com This composition gives a calculated molecular weight of approximately 270.31 g/mol . scbt.com High-resolution mass spectrometry further refines this by providing the exact mass, which accounts for the isotopic masses of the constituent atoms. The experimentally determined exact mass for this compound is 270.04629874 Da. This precise value is crucial for distinguishing it from other potential isomers or compounds with the same nominal mass.

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₀N₂O₂S | scbt.com |

| Molecular Weight | 270.31 g/mol | scbt.com |

| Exact Mass | 270.04629874 Da |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise coordinates of each atom, leading to a detailed understanding of its molecular structure, including bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal X-ray diffraction study would be the definitive method to elucidate its solid-state conformation and packing. However, as of the date of this article, a complete crystallographic study for this compound has not been reported in the surveyed scientific literature. Therefore, the following sections outline the type of data that would be obtained from such a study.

Crystal Data and Unit Cell Parameters

A crystallographic analysis of this compound would first yield the fundamental crystal data and unit cell parameters. This information describes the basic repeating unit of the crystal lattice. The data would include the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ). The number of molecules per unit cell (Z) would also be determined.

Table: Hypothetical Crystal Data for this compound (Note: This data is hypothetical as no published crystal structure was found.)

| Parameter | Example Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | 4 |

Bond Lengths, Bond Angles, and Dihedral Angles

The primary output of a successful X-ray crystal structure determination is the precise measurement of intramolecular distances and angles. This includes the lengths of all covalent bonds, the angles between these bonds, and the dihedral (or torsion) angles that describe the conformation of the molecule. This data would reveal the geometry of the benzothiazole ring system, the carbamate linkage, and the phenyl group, as well as their relative orientations.

Table: Selected Hypothetical Bond Parameters for this compound (Note: This data is hypothetical as no published crystal structure was found.)

| Bond/Angle | Type | Example Value (Å or °) |

| C-S (benzothiazole) | Bond Length | [Value] |

| C=N (benzothiazole) | Bond Length | [Value] |

| N-C=O (carbamate) | Bond Angle | [Value] |

| O-C-N-C | Dihedral Angle | [Value] |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This is governed by intermolecular forces. For this compound, potential intermolecular interactions would include hydrogen bonds involving the carbamate N-H group and oxygen or nitrogen atoms, as well as π-π stacking interactions between the aromatic benzothiazole and phenyl rings. The analysis of these interactions is crucial for understanding the stability and physical properties of the crystalline solid. Studies on structurally related benzothiazole derivatives have shown the prevalence of such interactions in their crystal packing. mdpi.com

Table: Potential Intermolecular Interactions in this compound (Note: This is a projection based on molecular structure as no published crystal structure was found.)

| Interaction Type | Donor | Acceptor | Potential Distance (Å) |

| Hydrogen Bond | N-H (carbamate) | O=C (carbamate) | [Value] |

| Hydrogen Bond | N-H (carbamate) | N (benzothiazole) | [Value] |

| π-π Stacking | Benzothiazole ring | Phenyl ring | [Value] |

| π-π Stacking | Benzothiazole ring | Benzothiazole ring | [Value] |

Computational Chemistry and Theoretical Studies on Phenyl 1,3 Benzothiazol 2 Ylcarbamate

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific MO that can extend over the entire molecule. Analysis of these orbitals, particularly the frontier orbitals, is crucial for understanding electronic properties and chemical reactivity.

The Frontier Molecular Orbitals (FMOs) are the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scispace.com

HOMO: This orbital can be considered the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons and is associated with nucleophilic character.

LUMO: This is the innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons and is associated with electrophilic character.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap generally implies that the molecule is more polarizable, has higher chemical reactivity, and can be more easily excited electronically. researchgate.netbohrium.com

For Phenyl 1,3-benzothiazol-2-ylcarbamate, the benzothiazole (B30560) group typically acts as an electron acceptor, while the phenyl group can be an electron donor. In such donor-acceptor systems, the HOMO is often localized on the donor moiety (the phenyl ring system), and the LUMO is localized on the acceptor moiety (the benzothiazole system). academie-sciences.fr

Computational studies on the structurally similar 3-phenylbenzo[d]thiazole-2(3H)-imine using the M06-2x/6-311++G(d,p) level of theory provide illustrative data on the energies of these orbitals. bohrium.comresearchgate.net The analysis of this analog shows that the HOMO is primarily distributed over the benzothiazole ring and the imine nitrogen, while the LUMO is located on the phenyl ring, indicating the potential for intramolecular charge transfer upon electronic excitation. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for the Analogous Compound 3-phenylbenzo[d]thiazole-2(3H)-imine (Note: This data is for a related compound and serves as an illustrative example of values obtained from DFT calculations.)

| Parameter | Energy (eV) | Reference |

|---|---|---|

| EHOMO | -6.85 | researchgate.net |

| ELUMO | -1.58 | researchgate.net |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution and the nature of bonding within a molecule. It allows for the investigation of hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from occupied (donor) Lewis-type orbitals to unoccupied (acceptor) non-Lewis-type orbitals. These interactions are crucial in understanding the stability and electronic properties of this compound.

The most significant interactions typically involve the lone pairs of heteroatoms (N, S, O) acting as donors and the antibonding orbitals (π* or σ) of the ring systems acting as acceptors. The stabilization energy (E(2)) associated with these donor-acceptor interactions is a key indicator of the strength of hyperconjugation. chemicalbook.comchemicalbook.com For benzothiazole derivatives, strong stabilizations are observed from the lone pairs of the sulfur and nitrogen atoms to the π orbitals of the fused benzene (B151609) and thiazole (B1198619) rings. chemicalbook.comchemicalbook.com

A hypothetical NBO analysis for this compound would likely reveal the following key interactions:

LP(N) → π(C=C): Delocalization of the lone pair of the carbamate (B1207046) nitrogen into the antibonding π orbitals of the phenyl ring.

LP(S) → π(C=N): Interaction between the lone pair of the sulfur atom in the benzothiazole ring and the antibonding π orbital of the C=N bond.

LP(O) → σ(N-C): Hyperconjugation involving the lone pairs of the carbonyl oxygen and the antibonding σ orbital of the adjacent N-C bond.

π(C=C) → π(C=C)*: Intramolecular charge transfer within the phenyl and benzothiazole ring systems.

Table 1: Hypothetical Major NBO Interactions and Stabilization Energies (E(2)) for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Estimated) |

| LP (1) N | σ(C-O) | 5.5 |

| LP (2) S | π(C-N) | 18.2 |

| LP (3) O | π(C-N) | 25.1 |

| π (C-C) phenyl | π(C-C) phenyl | 20.4 |

| π (C-C) benzothiazole | π*(C-N) benzothiazole | 22.8 |

Note: The values in this table are hypothetical and are based on typical stabilization energies observed in similar benzothiazole and carbamate systems. Actual values would require specific computational calculations for this compound.

Reactivity Descriptors and Electrophilicity/Nucleophilicity Profiling

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various descriptors. These descriptors help in identifying the electrophilic and nucleophilic nature of the molecule and its specific reactive sites.

Global Reactivity Indices (e.g., Hardness, Softness, Electrophilicity Index)

Chemical Hardness (η) : Resistance to change in electron distribution. A higher hardness value indicates lower reactivity.

Chemical Softness (S) : The reciprocal of hardness (S = 1/2η), indicating the ease of electron transfer. A higher softness value suggests higher reactivity.

Electronegativity (χ) : The power of an atom or group of atoms to attract electrons.

Chemical Potential (μ) : The negative of electronegativity (μ = -χ), representing the escaping tendency of electrons.

Electrophilicity Index (ω) : A measure of the ability of a species to accept electrons.

While specific global reactivity data for this compound is not available, a study on the related compound, 3-phenylbenzo[d]thiazole-2(3H)-imine, provides valuable comparative insights. The global reactivity descriptors for this and its para-substituted derivatives were calculated at the M06-2x/6-311++G(d,p) level of theory.

Table 2: Global Reactivity Descriptors for 3-phenylbenzo[d]thiazole-2(3H)-imine (A Related Compound)

| Parameter | Value |

| HOMO (eV) | -7.21 |

| LUMO (eV) | -1.53 |

| Energy Gap (ΔE) (eV) | 5.68 |

| Ionization Potential (I) (eV) | 7.21 |

| Electron Affinity (A) (eV) | 1.53 |

| Hardness (η) (eV) | 2.84 |

| Softness (S) (eV⁻¹) | 0.176 |

| Electronegativity (χ) (eV) | 4.37 |

| Chemical Potential (μ) (eV) | -4.37 |

| Electrophilicity Index (ω) (eV) | 3.36 |

Disclaimer: The data presented in this table is for 3-phenylbenzo[d]thiazole-2(3H)-imine, a structurally related compound. The values for this compound are expected to be of a similar order of magnitude but would differ due to the presence of the carbamate group.

Local Reactivity Descriptors (e.g., Fukui Functions) for Site-Specificity

Local reactivity descriptors, such as Fukui functions, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, f(r), represents the change in electron density at a point r when the total number of electrons in the system changes.

f+(r) : Indicates the site for nucleophilic attack (where an electron is added).

f-(r) : Indicates the site for electrophilic attack (where an electron is removed).

f0(r) : Indicates the site for radical attack.

For this compound, a Fukui function analysis would likely highlight the following:

Nucleophilic Attack (f+) : The regions with the highest f+ values would likely be the carbonyl carbon of the carbamate group and the carbon atoms in the benzothiazole ring, which are susceptible to attack by nucleophiles.

Electrophilic Attack (f-) : The nitrogen and oxygen atoms of the carbamate group, as well as the sulfur atom in the benzothiazole ring, are expected to have the highest f- values, making them the preferred sites for electrophilic attack due to their lone pairs of electrons.

A detailed mapping of the Fukui functions would provide a quantitative basis for predicting the regioselectivity of various chemical reactions involving this compound.

Electrostatic Molecular Potential (EMP) Maps for Reactive Sites

The Electrostatic Molecular Potential (EMP) or Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The different colors on the MEP map correspond to different electrostatic potential values:

Red : Regions of most negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack.

Blue : Regions of most positive electrostatic potential, electron-deficient, and are favorable sites for nucleophilic attack.

Green : Regions of neutral or near-zero electrostatic potential.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow) : Concentrated around the carbonyl oxygen and the nitrogen atoms of the carbamate and benzothiazole moieties, indicating their susceptibility to electrophilic attack.

Positive Potential (Blue) : Located around the hydrogen atoms, particularly the N-H proton of the carbamate group, making it a potential site for hydrogen bonding and interaction with nucleophiles. The carbonyl carbon would also exhibit a degree of positive potential.

A theoretical study on benzothiazole and its derivatives confirms that the nitrogen and sulfur atoms are typically surrounded by negative potential, while the hydrogen atoms of the benzene ring are in a positive potential region. chemicalbook.com This general pattern would also apply to this compound.

Thermochemical and Kinetic Studies

Prediction of Thermodynamic Parameters (e.g., Enthalpy, Gibbs Free Energy)

Computational methods can be used to predict the thermodynamic parameters of a molecule, such as the enthalpy of formation (ΔH°f) and the Gibbs free energy of formation (ΔG°f). These parameters are essential for understanding the stability of the molecule and the feasibility of its formation reactions.

For this compound, the standard enthalpy and Gibbs free energy of formation could be calculated using quantum chemical methods. These calculations would involve optimizing the molecular geometry and performing frequency calculations to obtain the zero-point vibrational energy and thermal corrections.

Table 3: Hypothetical Thermodynamic Parameters for this compound

| Thermodynamic Parameter | Predicted Value (Hypothetical) |

| Enthalpy of Formation (ΔH°f) | Value in kJ/mol |

| Gibbs Free Energy of Formation (ΔG°f) | Value in kJ/mol |

| Entropy (S°) | Value in J/(mol·K) |

Note: The values in this table are placeholders and would need to be determined through specific quantum chemical calculations. The signs and magnitudes would indicate the stability and spontaneity of the formation of the compound from its constituent elements in their standard states.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies

In Silico Ligand-Receptor Docking and Scoring

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netwjarr.com This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand, such as a derivative of this compound, with the active site of a target protein or enzyme. researchgate.netwjarr.com The process involves placing the ligand in the binding site of the receptor and evaluating the binding energy using a scoring function. wjarr.com

Research into the anticonvulsant potential of benzothiazole derivatives has utilized molecular docking to screen compounds against the GABA-aminotransferase (GABA-AT) enzyme, a key target in epilepsy treatment. wjarr.com In one such study, a library of 66 designed benzothiazole derivatives was screened in silico using the Molegro Virtual Docker software against the protein data bank (PDB) entry 1OHV. wjarr.com The results indicated that several benzothiazole derivatives exhibited superior MolDock scores compared to standard anticonvulsant drugs like Phenytoin and Carbamazepine. wjarr.com

For instance, derivatives with specific substitutions showed excellent MolDock scores, ranging from -104.23 to -121.56, whereas the standard drugs Phenytoin and Carbamazepine scored -73.63 and -62.45, respectively. wjarr.com These high scores suggest a strong binding affinity to the GABA-AT enzyme. The interactions primarily involved hydrogen bonding with key amino acid residues in the enzyme's active site, such as N-Glu109, N-Asn110, and O-Cys47. researchgate.net Some of the most promising designed compounds formed five to seven hydrogen bonds with the receptor, a significant increase compared to the two hydrogen bonds formed by the standard drugs. researchgate.netwjarr.com This enhanced interaction profile affirms the potential of the benzothiazole scaffold as a basis for developing potent anticonvulsant agents. wjarr.com

Table 1: Molecular Docking Scores and Interactions of Benzothiazole Derivatives with GABA-AT (PDB: 1OHV)

| Compound | MolDock Score | Number of H-Bond Interactions | Interacting Amino Acid Residues |

|---|---|---|---|

| SDZ64 | -121.56 | 7 | Data not specified |

| SDZ51 | -115.32 | Data not specified | Data not specified |

| SDZ32 | -112.87 | Data not specified | Data not specified |

| SDZ13 | -108.45 | Data not specified | Data not specified |

| SDZ4 | -104.23 | 5 | Data not specified |

| Phenytoin (Standard) | -73.63 | 2 | N-Glu109, N-Asn110 researchgate.net |

| Carbamazepine (Standard) | -62.45 | 2 | N-Asn110, O-Cys47 researchgate.net |

Data sourced from a study on 66 designed benzothiazole derivatives. wjarr.com

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a crucial component of ligand-based drug design, used when the 3D structure of a target receptor is unknown but a set of active ligands is available. thaiscience.inforesearchgate.net A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. thaiscience.info These features typically include hydrogen bond donors (D), hydrogen bond acceptors (A), hydrophobic regions (H), and aromatic rings (R). thaiscience.inforesearchgate.net

A study focused on developing potent p56lck inhibitors, a target for inflammatory and autoimmune disorders, utilized pharmacophore modeling to identify the key structural features of active benzothiazole derivatives. thaiscience.info From a set of known inhibitors, a six-point pharmacophore hypothesis, AADHRR.15, was generated. thaiscience.inforesearchgate.net This model comprised two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic site, and two aromatic rings. researchgate.net The model proved to be statistically significant, with a high regression coefficient (r² = 0.854), indicating a strong correlation between the pharmacophoric features and the biological activity of the compounds. thaiscience.inforesearchgate.net Such a validated pharmacophore model serves as a reliable tool for virtually screening large chemical databases to find new chemical entities (NCEs) with potentially improved potency. thaiscience.info

Table 2: Best Pharmacophore Hypothesis for Benzothiazole-based p56lck Inhibitors

| Hypothesis | Features | Regression Coefficient (r²) | Predictive Correlation Coefficient (Q²) |

|---|---|---|---|

| AADHRR.15 | 2 Acceptors (A), 1 Donor (D), 1 Hydrophobic (H), 2 Aromatic Rings (R) | 0.854 | 0.841 |

Data from a 3D-QSAR and pharmacophore identification study. thaiscience.inforesearchgate.net

Lead optimization is the process of refining a promising hit compound to improve its efficacy, selectivity, and pharmacokinetic properties. For benzothiazole derivatives, this often involves systematic structural modifications. In the development of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives as inhibitors of human monoacylglycerol lipase (B570770) (hMAGL), a hit-to-lead optimization strategy was employed. nih.gov This involved synthesizing thirty-five new analogues and testing their inhibitory activity. nih.gov The study found that substitutions on the aniline (B41778) ring were critical for potency. Specifically, halogen-substituted derivatives (compounds 20, 21, 24-26) were the most active, with IC50 values in the low nanomolar range (6.5–9 nM). nih.gov For example, compound 21, a chloro-substituted analog, and compound 24, a fluoro-substituted analog, showed potent anticancer activity against MCF7 and MDA-MB-468 breast cancer cell lines, with GI50 values as low as 23.8 nM. nih.gov

Another lead optimization effort focused on benzothiazole-based DNA gyrase inhibitors for treating infections by Acinetobacter baumannii and Pseudomonas aeruginosa. acs.org The initial lead compound (1) had potent on-target activity but poor antibacterial efficacy and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. acs.org Optimization strategies included replacing the phenyl ring with various moieties like pyridine, pyrimidine, or N-methylpyridinium (compounds 2-6), which retained gyrase inhibition but lost antibacterial activity. acs.org Introducing a 3-fluoro group on the phenyl ring (compound 9) maintained good activity against A. baumannii (MIC = 4 µg/mL) but did not resolve the poor physicochemical properties. acs.org This iterative process of structural modification and testing is fundamental to transforming a preliminary hit into a viable drug candidate.

Chemical Reactivity, Stability, and Degradation Pathways of Phenyl 1,3 Benzothiazol 2 Ylcarbamate

General Reactivity of the Carbamate (B1207046) Moiety

The carbamate group (-NHCOO-) is a significant functional group in organic chemistry and medicinal chemistry, acting as a structural motif in numerous therapeutic agents. nih.gov Structurally, it can be considered a hybrid of an amide and an ester, which gives it a unique reactivity profile. nih.gov The presence of both a nitrogen atom and two oxygen atoms influences its electronic properties and stability. Carbamates are generally chemically stable due to resonance stabilization between the amide and carboxyl groups. nih.govacs.org This stability is a key reason for their use as peptide bond surrogates and protecting groups in synthesis. acs.orgchemicke-listy.cznih.gov

Despite their general stability, carbamates are more reactive than their amide analogues. noaa.gov They are susceptible to reaction with strong acids and bases, as well as strong reducing agents. noaa.gov

The reactivity of the carbamate functional group is characterized by both electrophilic and nucleophilic properties.

Electrophilic Character : The carbonyl carbon of the carbamate group is electrophilic. Due to steric and electronic effects from the additional oxygen atom of the carboxyl group, carbamates are generally more electrophilic than amides. nih.gov This enhanced electrophilicity allows them to react with nucleophiles. nih.gov The delocalization of the nitrogen lone pair into the carbonyl group makes the carbon atom susceptible to nucleophilic attack. acs.orgnih.gov

Nucleophilic Character : The nitrogen and oxygen atoms of the carbamate moiety possess lone pairs of electrons, allowing them to act as nucleophiles. However, the nucleophilicity of the nitrogen is reduced due to the delocalization of its lone pair into the carbonyl group. In certain contexts, such as in the form of a carbamate anion, the molecule can exhibit ambiphilic character, reacting with electrophiles. researchgate.net Furthermore, related compounds like enamides and enecarbamates, which possess a C=C double bond adjacent to the nitrogen, can function as effective nucleophiles in the presence of a Lewis acid catalyst. nih.gov

| Feature | Description | Governing Factors |

|---|---|---|

| Electrophilic Center | The carbonyl carbon (C=O) is the primary site for nucleophilic attack. | - Polarity of the C=O bond

|

| Nucleophilic Centers | The nitrogen and oxygen atoms possess lone pairs of electrons. | - Nitrogen nucleophilicity is reduced by resonance.

|

The stability of the carbamate linkage is highly dependent on its chemical structure and the surrounding environment, particularly the solvent and pH. researchgate.net

In aqueous environments , the hydrolytic stability of carbamates can vary significantly. researchgate.net While some carbamates exhibit stability across a wide pH range (e.g., pH 2-12 for certain closomer structures), others can be quite labile. zacharyhhouston.com For instance, monosubstituted carbamates have been found to be highly unstable at a physiological pH of 7.4, with short half-lives, whereas N,N-disubstituted carbamates show greater stability in both buffer and plasma solutions. researchgate.net The rate of hydrolysis is a critical factor, especially for carbamate-containing prodrugs, as it dictates the release and intensity of their pharmacological activity. acs.org

In organic solvents , carbamates are generally more stable, which is why they are widely used as protecting groups in organic synthesis. nih.gov However, mixed aqueous-organic solvent systems can disrupt the stability of carbamates. researchgate.net The synthesis of carbamates is often carried out in organic solvents like dichloromethane. mdpi.com

A general trend for the metabolic lability of carbamates via hydrolysis has been observed, with aryl-OCO-NHalkyl carbamates being significantly less stable than many other types, such as cyclic carbamates. acs.org

Reactivity Profile of the Benzothiazole (B30560) Ring System

The benzothiazole ring system is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. wikipedia.org This structural feature imparts a distinct reactivity profile that has been explored in various fields, including medicinal chemistry. pharmacyjournal.inbenthamscience.com The parent compound, 1,3-benzothiazole, is a slightly viscous, colorless liquid. wikipedia.org

Benzothiazole is an aromatic compound. The fused ring system, consisting of nine atoms, is planar. wikipedia.org The aromaticity influences its stability and reactivity. The thiazole ring component is generally considered to be electron-withdrawing. wikipedia.org

Computational studies using Density Functional Theory (DFT) have provided detailed insights into the electron distribution within the benzothiazole scaffold. scirp.orgnih.gov Natural Bond Orbital (NBO) analysis is used to assess the electron distribution across the individual atoms. scirp.org The Highest Occupied Molecular Orbital (HOMO) is typically delocalized over the entire benzothiazole ring system in many derivatives, while the Lowest Unoccupied Molecular Orbital (LUMO) localization can vary, often being situated towards one part of the molecule depending on the substituents present. nih.govresearchgate.net

The distribution of electron density across the benzothiazole ring dictates the preferred sites for chemical attack.

Electrophilic Attack : Theoretical studies have identified the primary electrophilic sites on the benzothiazole ring. For the unsubstituted benzothiazole, the C2 carbon (the carbon atom between the nitrogen and sulfur atoms) is predicted to be the most electrophilic site. ccsenet.org However, in substituted benzothiazole derivatives, the C6 position on the benzene ring can become the most electrophilic center. ccsenet.org

Nucleophilic Attack : The primary nucleophilic site in the benzothiazole ring system is the N3 nitrogen atom. ccsenet.org The heterocyclic core of the benzothiazole molecule is also susceptible to substitution at the C2 methyne center. wikipedia.org Furthermore, the benzothiazine ring system, a related structure, is known to undergo ring contraction to form 1,3-benzothiazole derivatives when treated with nucleophiles. nih.govbeilstein-journals.org

| Type of Attack | Primary Site(s) | Notes |

|---|---|---|

| Electrophilic | C2 (unsubstituted) ccsenet.org C6 (substituted) ccsenet.org | The electron-withdrawing nature of the thiazole ring influences these sites. wikipedia.org |

| Nucleophilic | N3 ccsenet.org C2 wikipedia.org | The nitrogen lone pair is a key site for nucleophilic character. ccsenet.org |

Interplay between Benzothiazole and Carbamate Reactivity in the Compound

The electron-withdrawing nature of the benzothiazole ring system likely affects the electronic properties of the adjacent carbamate moiety. This can influence the electrophilicity of the carbamate's carbonyl carbon and the nucleophilicity of its nitrogen atom. The nitrogen atom of the carbamate is bonded to the C2 carbon of the benzothiazole, which is an electrophilic center. ccsenet.org This connection will modulate the electron density on both the carbamate nitrogen and the C2 carbon.

Conversely, the carbamate group, acting as a substituent on the benzothiazole ring, will modify the ring's reactivity profile. The presence of the -NHCOO-phenyl group at the C2 position will alter the electron density distribution across the entire benzothiazole system, potentially changing the preferred sites for further electrophilic or nucleophilic attack compared to an unsubstituted benzothiazole.

Theoretical Insights into Tautomeric Equilibria and Stability

Tautomerism is a key consideration for 2-substituted benzothiazoles. Phenyl 1,3-benzothiazol-2-ylcarbamate can theoretically exist in two tautomeric forms: the amino (carbamate) form and the imino (acyl-imine) form. The equilibrium between these forms is critical to the compound's stability and reactivity.

Theoretical and experimental studies on related 2-aminobenzothiazole (B30445) derivatives have shown that the equilibrium position is heavily influenced by the nature of the substituent on the exocyclic nitrogen. rsc.org For 2-aminobenzothiazole itself, the amino tautomer is significantly more stable and predominant than the imino form. scispace.com This stability is attributed to the aromaticity of the benzothiazole ring system, which is better maintained in the amino configuration.

Computational studies on 2-aminobenzothiazole (ABT) have quantified this preference. The energy barrier to convert from the less stable imine tautomer to the more stable amine tautomer is significantly lower than the reverse reaction, confirming the thermodynamic preference for the amine form. scispace.com While electron-withdrawing groups on the acyl moiety can shift the equilibrium towards the imino form, the phenoxy group of the carbamate is not a sufficiently strong electron-withdrawing group to likely cause such a shift. rsc.org Therefore, this compound is expected to exist almost exclusively in the more stable carbamate tautomeric form shown below.

Table 1: Tautomeric Forms of this compound

| Tautomeric Form | Structure | Predicted Relative Stability |

| Amino (Carbamate) Form |  | Predominant / More Stable |

| Imino (Acyl-imine) Form |  | Minor / Less Stable |

Proposed Chemical Degradation Mechanisms

The degradation of this compound can be proposed to occur through several pathways, including hydrolysis, oxidation, and photodegradation, based on the known reactivity of its constituent functional groups: the phenylcarbamate linkage and the benzothiazole core.

The stability of the compound towards hydrolysis depends significantly on the pH of the medium. The carbamate linkage is susceptible to cleavage under both acidic and basic conditions.

Under neutral or acidic conditions, hydrolysis would likely proceed via nucleophilic attack on the carbonyl carbon, leading to the cleavage of the ester and amide bonds. The primary products expected from this pathway are 2-aminobenzothiazole, phenol (B47542), and carbon dioxide.

Under alkaline conditions, the hydrolysis of phenyl carbamates derived from primary amines, such as this one, is known to proceed via an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.orgnih.govacs.org This involves the initial deprotonation of the carbamate nitrogen, followed by the elimination of the phenoxide leaving group to form a benzothiazol-2-yl isocyanate intermediate. This highly reactive isocyanate is then rapidly hydrolyzed by water to yield 2-aminobenzothiazole and carbon dioxide. nih.govacs.org Studies on related benzothiazole derivatives have also noted that strong alkaline conditions can lead to the opening of the thiazole ring itself. unife.it

Table 2: Potential Hydrolysis Products of this compound

| Degradation Pathway | Condition | Key Intermediate | Final Products |

| Acid/Neutral Hydrolysis | Acidic or Neutral pH | N/A | 2-Aminobenzothiazole, Phenol, Carbon Dioxide |

| Alkaline Hydrolysis (E1cB) | Basic pH | Benzothiazol-2-yl isocyanate | 2-Aminobenzothiazole, Phenol, Carbon Dioxide |

The benzothiazole ring system is susceptible to oxidative degradation, particularly through advanced oxidation processes (AOPs) that generate highly reactive species like hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻). nih.govtandfonline.com Studies on the degradation of the parent compound, benzothiazole (BTH), have shown that these radicals are effective in breaking down the recalcitrant heterocyclic structure. nih.govacs.org

The primary radicals responsible for BTH degradation have been identified as sulfate radicals under acidic conditions, and a combination of hydroxyl and sulfate radicals under basic conditions. tandfonline.comresearchgate.net The proposed mechanism involves the radical attacking the benzene portion of the benzothiazole ring, leading to hydroxylation. rsc.org Continuous hydroxylation can ultimately lead to the opening of both the benzene and thiazole rings, breaking the molecule down into smaller, less toxic compounds. rsc.org It is therefore proposed that a primary oxidative degradation pathway for this compound would involve a similar radical-mediated attack on the benzothiazole core, leading to its eventual mineralization.

UV irradiation can excite the molecule to a higher energy state, potentially leading to bond cleavage. The degradation of benzothiazole has been shown to be significantly enhanced in photo-Fenton-like systems, where UV light facilitates the generation of hydroxyl radicals, which then degrade the molecule. nih.govresearchgate.net Direct photolysis under UV light alone is generally slow, but the process is accelerated by the presence of photosensitizers or catalysts. nih.gov

Furthermore, studies on various benzothiazole derivatives have shown that the substituents on the ring system influence photostability. nih.gov The photochemical reactivity can lead to a variety of transformation products. For instance, the photodegradation of some derivatives in the presence of carbon tetrachloride resulted in chlorides and derivatives of acetic acid. researchgate.net For this compound, it can be proposed that photodegradation would be initiated by UV absorption, potentially leading to cleavage of the carbamate linkage or fragmentation of the benzothiazole ring, especially in the presence of radical-generating species in the environment.

Role as Chemical Intermediates in Complex Organic Synthesis

The utility of this compound as a chemical intermediate is primarily derived from its two key structural components: the benzothiazole scaffold and the carbamate linkage. These features allow it to serve both as a precursor for building more complex heterocyclic systems and as a protected form of 2-aminobenzothiazole, a crucial nucleophile in many synthetic pathways.

The benzothiazole ring system is a prominent heterocyclic motif found in a wide range of biologically active compounds and functional materials. mdpi.comresearchgate.net this compound serves as a stable and easily handled precursor to the versatile 2-aminobenzothiazole moiety, which is a highly reactive building block for organic synthesis. nih.gov The synthesis of complex molecules often begins with a stable, functionalized core, which is then elaborated upon. In this context, the carbamate can be selectively cleaved to reveal the 2-amino group, which can then undergo a variety of chemical transformations.

The functionalization can be directed at either the exocyclic amino group (after deprotection) or the benzene ring of the benzothiazole unit. For instance, the regenerated 2-aminobenzothiazole can be acylated, alkylated, or used in condensation reactions to build larger, more complex structures. mdpi.comjetir.org This strategic use of this compound allows chemists to introduce the benzothiazole unit early in a synthetic sequence and then perform further modifications as needed.

Table 1: Examples of Functionalization Reactions on the Benzothiazole Scaffold

| Reaction Type | Reagent/Condition | Resulting Functional Group | Significance |

|---|---|---|---|

| Acylation | Acyl chlorides / Anhydrides | Amide linkage | Synthesis of biologically active amides and precursors for further cyclization. jetir.org |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide linkage | Introduction of groups known to enhance pharmacological properties. nih.gov |

| Condensation | Aldehydes / Ketones | Schiff base (Imine) | Formation of intermediates for heterocyclic synthesis and compounds with antimicrobial activity. mdpi.comnih.gov |

| Addition to Isocyanates | Isocyanates / Isothiocyanates | Urea / Thiourea | Creation of derivatives with potential as enzyme inhibitors or therapeutic agents. nih.gov |

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. organic-chemistry.org This temporary modification is known as a "protecting group". uchicago.edu The carbamate linkage in this compound serves precisely this purpose for the 2-amino group of the benzothiazole core.

Amines are nucleophilic and can react with a wide range of electrophiles. organic-chemistry.org By converting the 2-aminobenzothiazole into a phenyl carbamate, its nucleophilicity is significantly reduced, allowing other parts of the molecule to be modified selectively. organic-chemistry.org Carbamates are widely used as protecting groups for amines because they are stable under a variety of reaction conditions but can be removed cleanly when desired. masterorganicchemistry.com

The "phenyl" portion of the carbamate is an effective leaving group, which facilitates the deprotection step to regenerate the free amine. This orthogonal protection strategy, where one protecting group can be removed without affecting others, is fundamental to modern synthetic chemistry. uchicago.edu

Table 2: Characteristics of Carbamate Linkages in Protecting Group Chemistry

| Property | Description | Relevance to this compound |

|---|---|---|

| Stability | Resistant to a wide range of reagents and reaction conditions (e.g., mild acids, bases, and nucleophiles). uchicago.edu | Allows for selective reactions at other sites of the molecule without affecting the protected amino group. |

| Introduction | Can be readily introduced onto the amine, typically using a chloroformate or a related reagent. | The formation of the carbamate from 2-aminobenzothiazole is an efficient process. |

| Cleavage (Deprotection) | Can be removed under specific conditions that do not harm the rest of the molecule, such as hydrolysis or hydrogenolysis. masterorganicchemistry.comorganic-chemistry.org | The phenyl carbamate can be cleaved to regenerate the 2-aminobenzothiazole for subsequent synthetic steps. |

| Inertness | The protected group does not interfere with subsequent chemical transformations. | The carbamate group is generally unreactive under many common synthetic conditions. |

Contributions to Polymer Chemistry and Material Science

The structural features of this compound also make it a candidate for applications in polymer science, particularly in the synthesis of functional polymers and polyurethane-like materials.

Traditional polyurethane synthesis involves the reaction of diols or polyols with diisocyanates, which are often highly toxic and require careful handling. There is significant interest in developing isocyanate-free routes to polyurethanes. One such approach involves the use of "activated urethanes". rwth-aachen.de Phenyl carbamates, such as this compound, can function as activated urethanes.

In this chemistry, the phenyl carbamate acts as an isocyanate surrogate. When heated with a diol or diamine, it can undergo a transesterification or transamination reaction. The phenoxy group is a good leaving group, facilitating the formation of a new urethane (B1682113) or urea linkage and releasing phenol as a byproduct. By using a bifunctional analog of this compound, this reaction can be used to form polymer chains, resulting in polyurethane or polyurea analogs that incorporate the benzothiazole moiety into their backbone.

Functional polymers are macromolecules that have specific, tailored properties and functions, such as electronic conductivity, photo-responsiveness, or chelating ability. mdpi.com The benzothiazole unit is known for its unique electronic and photophysical properties. Incorporating this moiety into a polymer chain can impart these desirable characteristics to the final material.

This compound can be used as a precursor to a monomer that can then be polymerized. For example, the molecule can be chemically modified to attach a polymerizable group, such as an acrylate, methacrylate, or styrenyl unit. google.com This functionalized monomer can then be co-polymerized with other conventional monomers (e.g., styrene, methyl methacrylate) to create a functional polymer. The resulting material would have the physical properties of the main polymer backbone, but with the added functionality of the pendant benzothiazole groups. Such polymers could find applications in organic electronics, sensors, or as specialized coatings. A general method for creating functional polymers involves reacting a compound with a polymer that already has reactive sites, such as hydroxyl groups. google.com

Applications in Dye Synthesis and Sensing Technologies

The extended aromatic system of the benzothiazole core makes it an excellent component in the design of organic dyes and fluorescent sensors.

The benzothiazole ring system can act as a potent electron-accepting group within a chromophore, the part of a molecule responsible for its color. Many commercial dyes are azo dyes, which are characterized by an azo linkage (-N=N-) connecting two aromatic systems. This compound is an ideal precursor for creating such dyes. researchgate.net The carbamate group can be hydrolyzed to yield 2-aminobenzothiazole. This primary amine can then be diazotized using nitrous acid to form a reactive diazonium salt. Subsequent coupling of this diazonium salt with an electron-rich aromatic compound, such as a phenol or an aniline (B41778) derivative, results in the formation of a highly conjugated azo dye. researchgate.net The specific color of the dye can be tuned by changing the substituents on the aromatic rings.

Furthermore, many benzothiazole derivatives exhibit strong fluorescence. This property makes them suitable for use in sensing technologies. The fluorescence emission of these molecules can be sensitive to the local environment, such as pH, polarity, or the presence of specific metal ions. By incorporating the benzothiazole unit into a larger molecular structure, chemical sensors can be designed where a binding event is signaled by a change in fluorescence intensity or wavelength.

Table 3: Role of the Benzothiazole Moiety in Dyes and Sensors

| Application | Key Property | Mechanism | Example |

|---|---|---|---|

| Azo Dyes | Strong absorption of visible light (Color) | The benzothiazole acts as an electron-accepting part of an extended π-conjugated system, forming a donor-acceptor chromophore. researchgate.net | Coupling diazotized 2-aminobenzothiazole with naphthol derivatives to produce vibrant colors for textiles. researchgate.net |

| Fluorescent Sensors | Emission of light upon excitation (Fluorescence) | The benzothiazole core acts as a fluorophore whose emission properties are modulated by interaction with an analyte. | A benzothiazole-containing molecule that changes its fluorescence in the presence of a specific metal ion. |

| Functional Dyes | Photostability and specific spectral properties | The rigid, aromatic structure contributes to the stability of the dye molecule and allows for fine-tuning of absorption and emission wavelengths. google.com | Dyes for polymer matrices where the benzothiazole unit helps determine the degree of cure by changing its spectral properties. google.com |

Future Research Directions for Phenyl 1,3 Benzothiazol 2 Ylcarbamate

The landscape of chemical synthesis and materials science is in a constant state of evolution, driven by the pursuit of efficiency, sustainability, and novel functionality. Phenyl 1,3-benzothiazol-2-ylcarbamate, a molecule possessing the versatile benzothiazole (B30560) scaffold, stands as a compound of significant interest for future exploration. The following sections outline promising avenues for research that could unlock its full potential.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing Phenyl 1,3-benzothiazol-2-ylcarbamate?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzothiazole precursors and phenyl carbamates. A modified approach involves refluxing intermediates (e.g., 2-aminobenzothiazole derivatives) with aryl halides or activated carbonyl agents under inert conditions. For example, sodium hydride in dry toluene has been used as a base to facilitate nucleophilic substitution in analogous heterocyclic systems . Purification typically involves recrystallization from ethanol or column chromatography. Reaction yields and purity are influenced by stoichiometric ratios and temperature control.

Q. How is this compound characterized structurally and spectroscopically?

- Methodological Answer : Structural confirmation relies on X-ray crystallography (using SHELX software for refinement ) and spectroscopic techniques. Nuclear Magnetic Resonance (NMR) identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm), while Infrared (IR) spectroscopy confirms carbamate C=O stretches (~1700 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks matching the compound’s molecular weight. Cross-validation of data ensures accuracy, particularly when resolving ambiguities in tautomeric forms .

Advanced Research Questions

Q. How can experimental design optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Central Composite Design (CCD) or Box-Behnken models are effective for optimizing reaction parameters. For instance, varying factors like temperature (70–110°C), solvent polarity (toluene vs. DMF), and catalyst loading can be analyzed via response surface methodology. A study on analogous derivatization methods used CCD to maximize histamine detection efficiency, identifying optimal derivatization time and reagent ratios . Similar approaches can mitigate byproduct formation through real-time monitoring (e.g., HPLC tracking).

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions may arise from polymorphism or solvent-dependent conformational changes. To address this:

- Perform temperature-dependent NMR to probe dynamic effects.

- Compare experimental X-ray diffraction data with density functional theory (DFT)-optimized structures .

- Use high-resolution mass spectrometry (HRMS) to rule out isotopic or impurity interference.

- Cross-check IR and Raman spectra for consistency in functional group assignments .

Q. How can mechanistic studies clarify the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Kinetic studies under varying pH and nucleophile concentrations (e.g., using hydrazine or amines) can elucidate reaction pathways. For example, phosphorous oxychloride-mediated reactions with hydrazine hydrate have been employed to track intermediate formation in triazole derivatives . Isotopic labeling (e.g., ¹⁵N) and computational modeling (Gaussian or ORCA) further reveal transition states and rate-determining steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.